molecular formula C15H21NO2 B8564870 tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate

tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate

Cat. No.: B8564870
M. Wt: 247.33 g/mol
InChI Key: GVJYUIQFCRCQPT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a t-butyl group, a vinylphenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production methods for carbamates often involve the use of protecting groups for amines. The t-butyloxycarbonyl (Boc) group is one of the most common protecting groups used in the synthesis of peptides. The Boc group can be installed and removed under relatively mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex molecules .

Biology and Medicine: In biology and medicine, carbamates are used in the development of pharmaceuticals. They serve as intermediates in the synthesis of drugs and are involved in the modification of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also employed in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate involves the formation of a carbamate group, which can interact with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is commonly exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

    t-Butyloxycarbonyl (Boc) Carbamate: Used as a protecting group for amines in peptide synthesis.

    Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, removed using catalytic hydrogenation.

    Fluorenylmethoxy (FMoc) Carbamate: Used in peptide synthesis, removed with an amine base.

Uniqueness: t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate is unique due to its specific structure, which includes a vinylphenyl group. This structural feature imparts distinct reactivity and properties compared to other carbamates. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in organic synthesis and industrial applications .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-6-12-7-9-13(10-8-12)11(2)16-14(17)18-15(3,4)5/h6-11H,1H2,2-5H3,(H,16,17)/t11-/m0/s1

InChI Key

GVJYUIQFCRCQPT-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C=C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)C=C)NC(=O)OC(C)(C)C

Origin of Product

United States

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